molecular formula C8H17NO B2882241 2-Methyl-1-(oxolan-3-yl)propan-2-amine CAS No. 1783436-15-6

2-Methyl-1-(oxolan-3-yl)propan-2-amine

Cat. No.: B2882241
CAS No.: 1783436-15-6
M. Wt: 143.23
InChI Key: FOUBTEFGDZCAOT-UHFFFAOYSA-N
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Description

2-Methyl-1-(oxolan-3-yl)propan-2-amine is a secondary amine featuring a branched carbon chain and a tetrahydrofuran (oxolane) ring substituent. This compound’s structure combines the steric bulk of a methyl group at the β-position with the oxygen-containing oxolane ring, which contributes to its unique electronic and spatial properties.

Properties

IUPAC Name

2-methyl-1-(oxolan-3-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(2,9)5-7-3-4-10-6-7/h7H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUBTEFGDZCAOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCOC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(oxolan-3-yl)propan-2-amine typically involves the reaction of 2-methylpropan-2-amine with oxirane (ethylene oxide) under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the ring-opening of oxirane and subsequent formation of the oxolan ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(oxolan-3-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxolan ring to a more saturated form.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives with increased oxidation states.

    Reduction: Saturated derivatives with reduced ring structures.

    Substitution: Various substituted amine derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-1-(oxolan-3-yl)propan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(oxolan-3-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, its amine group can form hydrogen bonds with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Substituent Variations: Methyl vs. Methoxy Groups

Compound : 2-Methoxy-2-(oxolan-3-yl)propan-1-amine

  • Structural Difference : Replaces the methyl group with a methoxy (-OCH₃) substituent.
  • Impact :
    • The methoxy group increases polarity, enhancing solubility in polar solvents.
    • Reduced steric hindrance compared to the methyl group may alter binding kinetics in receptor interactions.
  • Applications : Likely prioritized in formulations requiring improved aqueous solubility.

Heterocycle Variations: Oxolane (THF) vs. Oxetane

Compound : 2-(3-Methyloxetan-3-yl)propan-1-amine

  • Structural Difference : Replaces the five-membered oxolane ring with a four-membered oxetane ring.
  • Impact :
    • Ring Strain : Oxetane’s higher ring strain increases reactivity, making it useful in click chemistry or prodrug design.
    • Stability : Oxetane derivatives may exhibit lower metabolic stability compared to oxolane analogs.
  • Applications : Preferred in dynamic synthetic pathways requiring rapid functionalization.

Selenium-Containing Analogs

Compounds :

  • 1-phenyl-3-(p-tolylselanyl)propan-2-amine (C1)
  • 1-(2-methoxyphenylselanyl)-3-phenylpropan-2-amine (C2)
  • Structural Difference : Selenium (Se) replaces oxygen in the oxolane ring.
  • Impact: Antioxidant Activity: Selenium’s redox-active nature enhances radical scavenging but increases toxicity risks.
  • Applications: Limited to contexts where antioxidant efficacy outweighs toxicity concerns.

Aromatic Substituent Analogs

Compounds :

  • a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
  • e (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine
  • Structural Difference : Aromatic thiophene or naphthalene groups replace the oxolane ring.
  • Impact :
    • Receptor Affinity : Aromatic systems enhance π-π stacking, improving affinity for receptors like 5-HT2A .
    • Metabolic Stability : Bulkier aromatic groups may reduce metabolic clearance compared to oxolane.
  • Applications : Targeted toward CNS disorders requiring high receptor specificity.

Data Table: Key Properties of 2-Methyl-1-(oxolan-3-yl)propan-2-amine and Analogs

Compound Molecular Formula Key Substituent Ring Type Key Properties
This compound C₈H₁₅NO Methyl, oxolane Oxolane Moderate polarity, balanced reactivity
2-Methoxy analog C₈H₁₅NO₂ Methoxy, oxolane Oxolane High solubility, lower steric hindrance
Oxetane analog C₇H₁₃NO Methyl, oxetane Oxetane High reactivity, ring strain
Selenium analog C1 C₁₆H₁₉NSe Phenylselanyl, methyl None Antioxidant, higher toxicity
Thiophene analog C₈H₁₁NOS Thiophene, methylamino None High receptor affinity, aromatic

Biological Activity

2-Methyl-1-(oxolan-3-yl)propan-2-amine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various scientific domains.

Chemical Structure and Properties

The compound features a distinctive structure characterized by an oxolane (tetrahydrofuran) ring and a secondary amine group. These structural components are crucial for its interaction with biological targets. The amine group allows for the formation of hydrogen bonds, while the oxolane ring contributes to hydrophobic interactions, enhancing the compound's binding affinity to various enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's mechanism of action can be summarized as follows:

  • Enzyme Interaction : The compound fits into the active sites of enzymes, potentially inhibiting or modulating their activity. This interaction can lead to altered biochemical pathways, impacting cellular functions.
  • Receptor Modulation : By binding to specific receptors, the compound may influence signal transduction pathways, which can have therapeutic implications in various diseases.

Biological Activities

Research has indicated several biological activities associated with this compound:

1. Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. Its ability to inhibit bacterial growth suggests potential applications in developing new antibiotics.

2. Neuroprotective Effects

Preliminary studies indicate that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative disorders. The compound's interaction with neurotransmitter systems could play a role in modulating neuronal health .

3. Anti-inflammatory Properties

Research highlights the anti-inflammatory potential of this compound, which may be beneficial for conditions characterized by chronic inflammation. The mechanisms involve modulation of inflammatory cytokines and pathways.

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antibiotic.
Neuroprotective Effects In vitro studies showed reduced neuronal cell death in models of oxidative stress .
Anti-inflammatory Mechanisms Inhibition of pro-inflammatory cytokines was observed in cell culture models, indicating therapeutic potential for inflammatory diseases.

Applications in Research and Industry

The unique properties of this compound make it a valuable compound across various fields:

Medicinal Chemistry

Ongoing research is focused on exploring its potential as a lead compound for drug development targeting specific diseases, particularly those involving microbial infections and neurodegeneration.

Industrial Applications

The compound is utilized in synthesizing specialty chemicals and materials due to its reactivity and structural features .

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